molecular formula C72H111N19O31P2 B570208 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid CAS No. 117872-62-5

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid

Cat. No.: B570208
CAS No.: 117872-62-5
M. Wt: 1800.73
InChI Key: HKYIOFRKKCTURL-HNTVXUCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid is a compound involved in the regulation of protein tyrosine phosphorylation, a key mechanism in eukaryotic cell physiology. This compound is crucial for maintaining cellular functions and is involved in various signaling pathways. Aberrant expression or function of protein tyrosine kinases and protein tyrosine phosphatases can lead to serious human diseases, including cancer, diabetes, cardiovascular, infectious, autoimmune, and neuropsychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of protein tyrosine phosphatase substrate (monophosphorylated) involves the phosphorylation of tyrosine residues on proteins. This process is typically catalyzed by protein tyrosine kinases, which transfer a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group on a target tyrosine residue . The reaction conditions often include the presence of ATP, a suitable buffer, and the protein substrate.

Industrial Production Methods

Industrial production methods for protein tyrosine phosphatase substrates often involve recombinant DNA technology to produce the desired protein substrates, followed by in vitro phosphorylation using purified protein tyrosine kinases. This method ensures high specificity and yield of the monophosphorylated product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Common reagents used in these reactions include protein tyrosine phosphatases, buffers, and sometimes inhibitors to study the reaction kinetics. The conditions typically involve physiological pH and temperature to mimic cellular environments .

Major Products

The major product formed from the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes .

Scientific Research Applications

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of protein tyrosine phosphatase substrate (monophosphorylated) involves its interaction with protein tyrosine phosphatases. These enzymes recognize and bind to the phosphorylated tyrosine residue, catalyzing the hydrolysis of the phosphomonoester bond. This reaction results in the removal of the phosphate group, thereby regulating the activity of the protein substrate . The molecular targets and pathways involved include various receptor and non-receptor protein tyrosine phosphatases, which play critical roles in cell signaling .

Comparison with Similar Compounds

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid can be compared with other phosphorylated substrates such as serine/threonine-phosphorylated proteins. While serine/threonine phosphorylation is more abundant, tyrosine phosphorylation is highly specific and tightly regulated . Similar compounds include:

  • Serine-phosphorylated proteins
  • Threonine-phosphorylated proteins
  • Dual-specificity phosphatase substrates

The uniqueness of protein tyrosine phosphatase substrate (monophosphorylated) lies in its specific role in regulating tyrosine phosphorylation, which is a key regulatory mechanism in numerous important aspects of eukaryotic cell physiology .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H108N19O27P.H3O4P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(32-40-17-23-43(24-18-40)118-119(115,116)117)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(31-39-15-21-42(95)22-16-39)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73;1-5(2,3)4/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117);(H3,1,2,3,4)/t35?,36-,37-,44+,45+,46+,47+,48+,49+,50+,51+,52+,56+,57+,58+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYIOFRKKCTURL-HNTVXUCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H111N19O31P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1800.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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